[1S-(1alpha,2alpha,5alpha)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol [1S-(1alpha,2alpha,5alpha)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Brand Name: Vulcanchem
CAS No.: 19890-02-9
VCID: VC0022708
InChI: InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1
SMILES: CC1=CC(C2CC1C2(C)C)O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

[1S-(1alpha,2alpha,5alpha)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

CAS No.: 19890-02-9

Main Products

VCID: VC0022708

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

[1S-(1alpha,2alpha,5alpha)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol - 19890-02-9

CAS No. 19890-02-9
Product Name [1S-(1alpha,2alpha,5alpha)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Standard InChI InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1
Standard InChIKey WONIGEXYPVIKFS-DJLDLDEBSA-N
Isomeric SMILES CC1=C[C@H]([C@H]2C[C@@H]1C2(C)C)O
SMILES CC1=CC(C2CC1C2(C)C)O
Canonical SMILES CC1=CC(C2CC1C2(C)C)O
PubChem Compound 88298
Last Modified Nov 11 2021
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